Aesculuside B

Übersicht

Beschreibung

Aesculuside B is a natural compound derived from the Aesculus hippocastanum tree, commonly known as the Horse Chestnut tree. It is a polyphenolic compound that has been studied for its potential antioxidant and anti-inflammatory properties. This compound has been studied for its potential use in treating a variety of conditions, including cardiovascular diseases, diabetes, and cancer.

Wissenschaftliche Forschungsanwendungen

Analgesic Effects : A study on Aesculus indica, closely related to Aesculuside B, demonstrated significant anti-nociceptive properties, suggesting its potential use in pain management (Firdoos, Khan, & Ali, 2018).

Chronic Venous Insufficiency and Edema Treatment : Aescin, a major active principle from Aesculus hippocastanum, has shown clinically significant activity in treating chronic venous insufficiency, hemorrhoids, and post-operative edema (Sirtori, 2001).

Neuroprotective Activities : Indole glycosides, including this compound derivatives, from Aesculus chinensis var. chekiangensis, exhibited moderate neuroprotective activities, indicating potential therapeutic uses in neuroprotection (Zhang et al., 2019).

Bone Metabolism Modulation : Research on Aesculin, another derivative, demonstrated its ability to modulate bone metabolism, suggesting potential applications in treating osteoporosis (Zhao, Chen, & Wang, 2017).

Antioxidant Defense Enhancement : A study showed Aesculus hippocastanum seed extract's beneficial effects on the body's antioxidant defense system, indicating potential for preventing oxidative stress-related diseases (Küçükkurt et al., 2010).

Antitumor Activity : Aesculetin (another Aesculus derivative) was found to exhibit potent antitumor activity in human acute myeloid leukemia cells, suggesting its potential as a cancer therapeutic agent (Gong et al., 2017).

Ulcerative Colitis Treatment : Aesculin showed protective effects against ulcerative colitis by regulating PPAR-γ and NF-κB pathway, suggesting its potential as a therapeutic agent for colitis (Tian et al., 2019).

Wirkmechanismus

Target of Action

Aesculuside B, a triterpene saponin derived from the horse chestnut (Aesculus hippocastanum), primarily targets endothelial cells and inflammatory pathways. Its main role is to modulate inflammation and vascular function .

Mode of Action

this compound interacts with cell membranes, leading to changes in membrane permeability. This interaction results in the modulation of eicosanoids and inhibition of the nuclear factor-kappa B (NF-κB) pathway . By inhibiting NF-κB, this compound reduces the expression of pro-inflammatory cytokines and adhesion molecules, thereby diminishing the inflammatory response .

Biochemical Pathways

The primary biochemical pathways affected by this compound include the NF-κB signaling pathway and the eicosanoid synthesis pathway. Inhibition of NF-κB leads to reduced transcription of genes involved in inflammation, while modulation of eicosanoids affects the production of prostaglandins and leukotrienes, which are key mediators of inflammation .

Pharmacokinetics

this compound exhibits specific absorption, distribution, metabolism, and excretion (ADME) properties. It is absorbed in the gastrointestinal tract, distributed primarily to vascular tissues, metabolized in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, this compound’s action results in decreased endothelial permeability, reduced leukocyte adhesion, and lower levels of pro-inflammatory cytokines. Cellular effects include stabilization of the endothelial barrier and prevention of edema .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of this compound. For instance, acidic environments may enhance its stability, while high temperatures could degrade the compound. Additionally, interactions with other medications or dietary components may alter its pharmacokinetics and overall effectiveness .

This compound’s multifaceted mechanism of action highlights its potential as a therapeutic agent for inflammatory and vascular conditions

: Anti-inflammatory and Anti-cancer Properties of β-Escin : Molecular Mechanism for Cellular Response to β-Escin

Biochemische Analyse

Biochemical Properties

Aesculuside B plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it interacts with proteins involved in cell signaling pathways, which may contribute to its antitumor effects . The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, leading to inhibition or modulation of their activity.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by affecting the cell cycle and inducing apoptosis . It also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, this compound can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to its anti-inflammatory and antitumor effects . Additionally, it can inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators . Changes in gene expression are also a critical aspect of its molecular mechanism, as this compound can modulate the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with this compound demonstrating sustained anti-inflammatory and antitumor effects over time . The stability and degradation of this compound can influence its efficacy and potency in long-term experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit anti-inflammatory and antitumor effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have also been reported, where a minimum effective dose is required to achieve the desired therapeutic effects. It is essential to determine the optimal dosage to maximize the benefits of this compound while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in key metabolic processes . For instance, this compound can inhibit the activity of enzymes involved in lipid metabolism, leading to reduced lipid accumulation and potential anti-obesity effects . Additionally, it may interact with cofactors such as NADH and NADPH, influencing redox reactions and cellular energy balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several mechanisms. This compound can be transported across cell membranes through passive diffusion or active transport mediated by specific transporters . Once inside the cells, it can bind to various proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to tissue components . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the cytoplasm, nucleus, and other cellular compartments . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, this compound may contain nuclear localization signals that facilitate its transport into the nucleus, where it can modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Eigenschaften

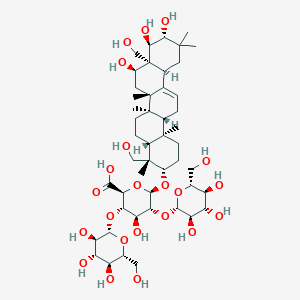

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O22/c1-43(2)13-20-19-7-8-24-44(3)11-10-26(45(4,17-51)23(44)9-12-46(24,5)47(19,6)14-25(53)48(20,18-52)38(62)37(43)61)67-42-35(69-41-32(59)30(57)28(55)22(16-50)66-41)33(60)34(36(70-42)39(63)64)68-40-31(58)29(56)27(54)21(15-49)65-40/h7,20-38,40-42,49-62H,8-18H2,1-6H3,(H,63,64)/t20-,21+,22+,23+,24+,25+,26-,27+,28+,29-,30-,31+,32+,33-,34-,35+,36-,37-,38-,40-,41-,42+,44-,45+,46+,47+,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYGNCHWUKMUKE-YYXJHCSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317214 | |

| Record name | Desacylescin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1007.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26339-92-4 | |

| Record name | Desacylescin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26339-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desacylescin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(Ethylamino)propyl]benzofuran](/img/structure/B1144924.png)